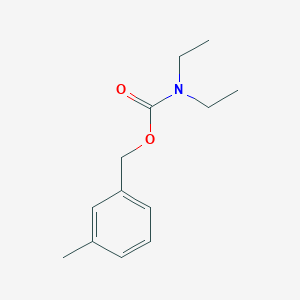
2-(Hydroxymethyl)-6-methylocta-2,6-dienedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-6-methylocta-2,6-dienedial is an organic compound characterized by its unique structure, which includes both hydroxymethyl and aldehyde functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-6-methylocta-2,6-dienedial can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with formaldehyde under basic conditions. The reaction typically requires a catalyst to facilitate the formation of the hydroxymethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-6-methylocta-2,6-dienedial undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-6-methylocta-2,6-dienedial has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-6-methylocta-2,6-dienedial involves its interaction with specific molecular targets. The hydroxymethyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxymethylfurfural: Shares the hydroxymethyl group and is derived from sugars.
2,5-Diformylfuran: Contains aldehyde groups and is used in similar applications.
2,5-Bis(hydroxymethyl)furan: Similar structure with hydroxymethyl groups and used in polymer production.
Uniqueness
2-(Hydroxymethyl)-6-methylocta-2,6-dienedial is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
95575-92-1 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-methylocta-2,6-dienedial |
InChI |
InChI=1S/C10H14O3/c1-9(5-6-11)3-2-4-10(7-12)8-13/h4-7,13H,2-3,8H2,1H3 |
Clave InChI |
NOTKBCMFPTXDMS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=O)CCC=C(CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)

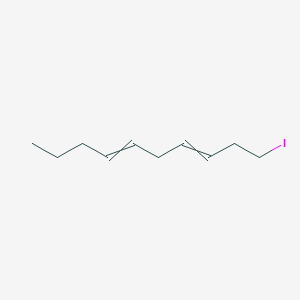
![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)

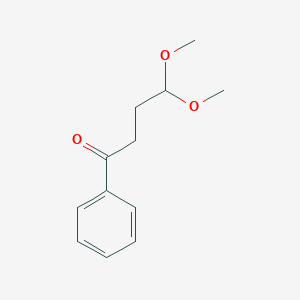
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
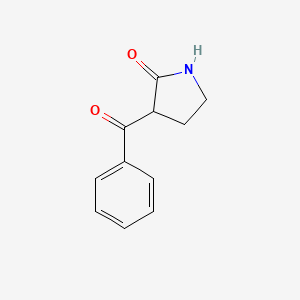
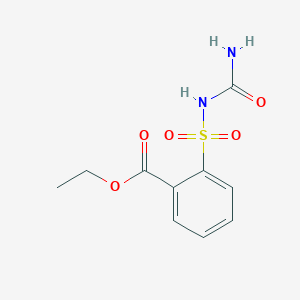

![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
